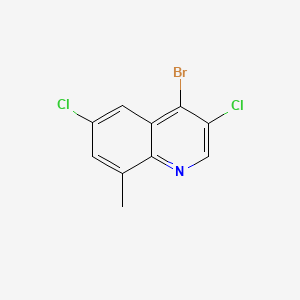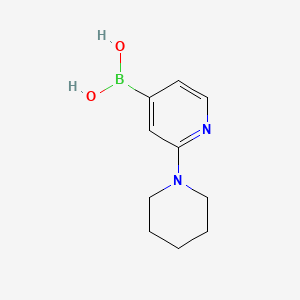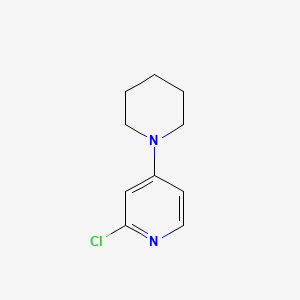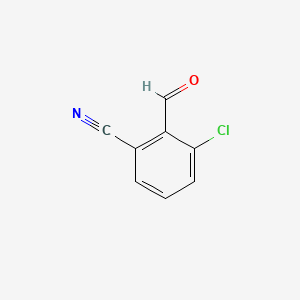
Oleic Acid-2,6-diisopropylanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleic Acid-2,6-diisopropylanilide is an inhibitor of acylCoA:cholesterol acyltransferase (ACAT), an intracellular protein involved in cholesterol metabolism .
Molecular Structure Analysis
The molecular formula of this compound is C30H51NO . The InChI code is InChI=1S/C30H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29 (32)31-30-27 (25 (2)3)22-21-23-28 (30)26 (4)5/h13-14,21-23,25-26H,6-12,15-20,24H2,1-5H3, (H,31,32)/b14-13- .Physical And Chemical Properties Analysis
The molecular weight of this compound is 441.7 g/mol . It has a high XLogP3-AA value of 10.8, indicating its lipophilicity .Scientific Research Applications
Anticancer Activity in Cutaneous Carcinogenesis
A study by Khan (2017) developed a nano-liposome-based approach using 2,6-Diisopropylphenol-oleic acid (2,6P-OLA) for delivering to tumor sites. This study focused on 7,12-dimethylbenz(a)anthracene (DMBA) induced cutaneous papilloma in mice and found that 2,6P-OLA significantly reduced tumor volume and inhibited new papilloma onset, showing potential as a therapeutic agent against various forms of cancer (Khan, 2017).
Nutritional Science Perspective
Oleic acid-derived oleoylethanolamide (OEA) has been studied for its impact on body composition, lipid metabolism, and energy intake control. This study by Bowen et al. (2017) highlights the potential of oleic acid in dietary interventions, particularly for weight management and obesity treatment (Bowen et al., 2017).
Effects on Acute Lung Injury
Chen et al. (2008) explored the effects of oleic acid in inducing acute lung injury (ALI) in animals and its modulation through treatment with propofol. This study provides insights into the potential therapeutic strategies for ARDS and oleic acid-induced ALI (Chen et al., 2008).
Analytical Methods in Pharmaceutical Applications
Zhang, Wang, and Liu (2015) developed a GC-FID method for quantitative analysis of oleic acid and related fatty acids, highlighting its importance in pharmaceutical excipient analysis (Zhang et al., 2015).
Genetic Applications in Agriculture
Barkley et al. (2010) developed a real-time PCR genotyping assay to identify high oleic acid peanuts, showcasing the role of oleic acid in agricultural breeding and quality control (Barkley et al., 2010).
Mechanism of Action
Target of Action
Oleic Acid-2,6-diisopropylanilide primarily targets AcylCoA:cholesterol acyltransferase (ACAT) . ACAT is an intracellular cholesteryl ester synthase that plays a crucial role in the absorption of dietary cholesterol .
Mode of Action
This compound acts as an inhibitor of ACAT . It binds to ACAT, thereby inhibiting its function. The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 7 nM .
Biochemical Pathways
The inhibition of ACAT by this compound affects the cholesterol metabolism pathway . Specifically, it interferes with the synthesis of cholesteryl esters, which are closely tied to the absorption of dietary cholesterol .
Pharmacokinetics
Its effectiveness in decreasing low-density lipoproteins (ldl) and elevating high-density lipoprotein (hdl) levels when administered at 005% suggests that it has good bioavailability .
Result of Action
When co-administered to rabbits or rats fed a high fat, high cholesterol diet, this compound decreased low-density lipoproteins (LDL) and elevated high-density lipoprotein (HDL) levels . This indicates that it can potentially be used to manage cholesterol levels in the body.
Action Environment
The action of this compound is influenced by the dietary environment . Its effectiveness in decreasing LDL and increasing HDL levels was observed when it was co-administered to animals fed a high fat, high cholesterol diet .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Oleic Acid-2,6-diisopropylanilide interacts with ACAT, inhibiting its function with an IC50 of 7 nM . This interaction plays a crucial role in the regulation of cholesterol levels within the body .
Cellular Effects
The compound has been shown to influence cell function by modulating cholesterol levels. When co-administered to rabbits or rats fed a high fat, high cholesterol diet, this compound decreased low-density lipoproteins and elevated high-density lipoprotein levels when administered at 0.05% .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to ACAT, inhibiting its function and thereby influencing cholesterol metabolism .
Dosage Effects in Animal Models
In animal models, specifically rabbits and rats fed a high fat, high cholesterol diet, the effects of this compound varied with dosage. At a dosage of 0.05%, it was found to decrease low-density lipoproteins and elevate high-density lipoprotein levels .
Metabolic Pathways
This compound is involved in the metabolic pathway of cholesterol, interacting with ACAT, a key enzyme in this pathway .
properties
IUPAC Name |
(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(32)31-30-27(25(2)3)22-21-23-28(30)26(4)5/h13-14,21-23,25-26H,6-12,15-20,24H2,1-5H3,(H,31,32)/b14-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIULGBCXKSTGQP-YPKPFQOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)



![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)






![(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B597100.png)
